molecular formula C10H9F3N2O B3109554 1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone CAS No. 173669-34-6

1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone

Cat. No. B3109554
CAS RN: 173669-34-6
M. Wt: 230.19 g/mol
InChI Key: MSWPTDJKPPNYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol . It belongs to the class of organic compounds known as ketones . The compound’s structure features an indoline ring substituted with an amino group and a trifluoroethyl ketone moiety.

Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial and Antifungal Activities : A study by K. Sujatha et al. (2019) demonstrated the synthesis of derivatives from a compound structurally similar to "1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone," showcasing significant antibacterial and antifungal activities. This underscores the potential of such compounds in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).

  • Synthesis of Polyimides : B. Myung et al. (2004) explored the synthesis of polyimides using a monomer related to "1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone," highlighting the application in creating high-performance materials with desirable thermal and electrical properties (Myung, Ahn, & Yoon, 2004).

  • Regioselective Synthesis : V. Reddy et al. (2016) developed a regioselective synthesis approach for 1-aminoisoquinolines and 1-aminoisoindolines, showcasing the versatility of related compounds in synthesizing complex heterocyclic structures (Reddy, Jadhav, & Anand, 2016).

Photophysical Properties

  • Photophysical Study : A detailed study on the photophysical behavior of related compounds in various solvents was conducted by Fermín Moreno Cerezo et al. (2001), revealing insights into the solvent effects on the emission properties of these compounds. This research can aid in designing fluorescent probes for biological studies (Cerezo et al., 2001).

Chemical Synthesis and Characterization

  • Novel Synthetic Routes : Kazuya Hasegawa et al. (2008) and other researchers have developed novel synthetic routes and characterization of compounds structurally related to "1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone," contributing to the advancement of organic synthesis methodologies and the exploration of new chemical entities with potential application in drug development and material science (Hasegawa, Kimura, Arai, & Nishida, 2008).

properties

IUPAC Name

1-(6-amino-2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)15-4-3-6-1-2-7(14)5-8(6)15/h1-2,5H,3-4,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWPTDJKPPNYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)N)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 2,2,2-trifluoro-1-(6-nitroindolin-1-yl)ethanone (7.92 g, 30.4 mmol) in MeOH (100 mL) was added 10% Pd/C (0.648 g, 0.609 mmol) and the slurry was stirred under H2 (1 atm) overnight. The mixture was filtered through a pad of Celite and the filtrate was concentrated and dried under vacuum to yield 1-(6-aminoindolin-1-yl)-2,2,2-trifluoroethanone (7.7 g, crude yield>100%) as a yellow-brown solid. 1H-NMR (400 MHz, CDCl3): δ 7.64 (d, J=2.0 Hz, 1H), 7.01 (d, J=8.0 Hz, 1H), 6.49 (dd, J=8.4, and 2.0 Hz, 1H), 4.24 (t, J=8.0 Hz, 2H), 3.85 (brs, 2H), 3.13 (t, J=8.2 Hz, 2H); MS (ESI) m/z: 231.0 (M+H+).
Quantity
7.92 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.648 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone
Reactant of Route 3
Reactant of Route 3
1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone
Reactant of Route 4
Reactant of Route 4
1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone
Reactant of Route 5
1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone
Reactant of Route 6
Reactant of Route 6
1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.